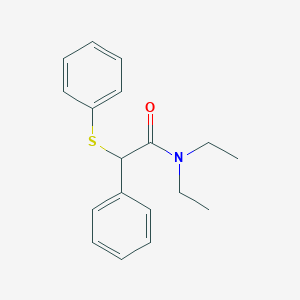

N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

Description

Contextualization within Modern Amide and Organosulfur Chemistry

Amide bonds are fundamental to biochemistry, forming the backbone of proteins, and are prevalent in a vast array of pharmaceuticals and polymers. The N,N-disubstituted amide of the target molecule, specifically a diethylamide group, is a common feature in many biologically active compounds. For instance, the related compound N,N-diethyl-2-phenylacetamide is known for its use as an insect repellent. chemicalbook.comresearchgate.net This highlights the potential for N,N-diethyl amides to influence the biological activity of a molecule.

Organosulfur compounds, characterized by carbon-sulfur bonds, are also of immense importance. The phenylsulfanyl group (PhS-) in the target molecule introduces a sulfur atom, which can significantly impact the molecule's electronic properties, conformation, and reactivity. Sulfur-containing functional groups are found in numerous pharmaceuticals and natural products. nih.gov The synthesis of related sulfides, such as N-phenyl-2-(phenylsulfanyl)acetamide, demonstrates established routes to creating such moieties. nih.gov

Structural Features and Chemical Significance

The chemical structure of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide incorporates several key features that dictate its potential chemical behavior and significance. The molecule possesses a central acetamide (B32628) core, with a phenyl and a phenylsulfanyl group attached to the alpha-carbon, and two ethyl groups on the amide nitrogen.

The presence of both a phenyl and a phenylsulfanyl group on the same carbon atom creates a stereocenter, meaning the compound can exist as a pair of enantiomers. This chirality is a critical consideration in medicinal chemistry, as different enantiomers can have vastly different biological activities. The bulky phenyl and phenylsulfanyl groups will also create significant steric hindrance around the alpha-carbon, influencing the molecule's reactivity.

The amide functionality can participate in hydrogen bonding, although the N,N-disubstitution prevents it from acting as a hydrogen bond donor. The carbonyl oxygen can, however, act as a hydrogen bond acceptor. The phenylsulfanyl group introduces a nucleophilic sulfur atom, which could be a site for further chemical modification, such as oxidation to a sulfoxide (B87167) or sulfone. evitachem.com

Scope and Research Imperatives for N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

Given the lack of specific research on N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, the primary research imperative is its synthesis and characterization. A plausible synthetic route could involve the reaction of a suitable N,N-diethyl-2-phenylacetamide derivative with a phenylsulfenylating agent.

Once synthesized, a thorough investigation of its chemical and physical properties would be necessary. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its melting point and solubility. The crystalline structure, if obtainable, would provide invaluable insight into its three-dimensional conformation.

Further research could explore its potential applications. Given the biological activity of related amides and organosulfur compounds, investigating its potential as a pharmaceutical agent would be a logical step. For example, derivatives of N-phenyl-2-(phenyl-amino) acetamide have been studied as potential anticoagulants. ijper.org The compound could also be explored as a ligand in coordination chemistry or as a building block for more complex molecules.

Interactive Data Tables

While specific data for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is not available, the following tables provide data for related compounds to offer a comparative perspective.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N,N-Diethyl-2-phenylacetamide | 2431-96-1 | C12H17NO | 191.27 | 84-86 chemicalbook.com | 169-171 (at 18 mmHg) chemicalbook.com |

| N-Phenyl-2-(phenylsulfanyl)acetamide | Not available | C14H13NOS | 243.32 | > 573 K (decomposes) nih.gov | Not available |

Table 2: Spectroscopic Data of a Related Compound: N-Phenyl-2-(phenylsulfanyl)acetamide

| Spectroscopic Technique | Key Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.84 (s, 2H, CH₂), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH) nih.gov |

| Elemental Analysis (Calculated) | C, 69.11; H, 5.39; N, 5.76; S, 13.18 nih.gov |

| Elemental Analysis (Found) | C, 69.07; H, 5.35; N, 5.75; S, 13.16 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-phenyl-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-3-19(4-2)18(20)17(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKIPMNICULUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide

Established and Novel Synthetic Approaches to N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be approached by forming the amide bond, creating the carbon-sulfur bond, or assembling the entire scaffold in a convergent manner. Each strategy offers unique advantages and challenges.

Amide Bond Formation Strategies

A primary route to the target molecule involves the formation of the amide bond between a suitable carboxylic acid precursor and diethylamine (B46881). One common method is the conversion of 2-phenyl-2-(phenylsulfanyl)acetic acid to its corresponding acid chloride, followed by reaction with diethylamine. The initial acid can be prepared through various methods, including the reaction of mandelic acid derivatives.

Alternatively, direct coupling of 2-phenyl-2-(phenylsulfanyl)acetic acid with diethylamine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) presents a milder approach, avoiding the need for harsh chlorinating agents.

| Reagent/Method | Description | Potential Yield |

| Thionyl Chloride | Converts the carboxylic acid to an acid chloride for reaction with diethylamine. | High |

| Oxalyl Chloride | Another effective reagent for acid chloride formation, often with milder conditions. | High |

| DCC Coupling | Direct coupling of the carboxylic acid and amine, mediated by DCC. | Moderate to High |

Construction of the C(alpha)-S Bond

The introduction of the phenylsulfanyl group at the alpha-carbon is a key transformation. This can be achieved through the α-sulfenylation of a pre-formed N,N-diethyl-2-phenylacetamide. A modern and efficient method for the direct α-sulfidation of tertiary amides utilizes sulfoxide (B87167) reagents under electrophilic amide activation conditions. For instance, reacting N,N-diethyl-2-phenylacetamide with a suitable activating agent like triflic anhydride, followed by the addition of diphenyl sulfoxide, could yield the desired product.

Another established approach involves the deprotonation of N,N-diethyl-2-phenylacetamide with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then quenched with an electrophilic sulfur source like diphenyl disulfide.

| Reagent System | Description |

| Triflic Anhydride / Diphenyl Sulfoxide | Direct α-sulfidation of the amide via electrophilic activation. |

| LDA / Diphenyl Disulfide | Formation of an amide enolate followed by nucleophilic attack on an electrophilic sulfur source. |

Assembly of the Phenylacetamido Scaffold

A convergent approach could involve the reaction of a dianion of phenylacetic acid with an electrophilic sulfur source, followed by amidation. For example, treatment of phenylacetic acid with two equivalents of a strong base would generate a dianion, which could then react with diphenyl disulfide. The resulting 2-phenyl-2-(phenylsulfanyl)acetic acid can then be converted to the target amide as described in section 2.1.1.

Stereoselective Synthetic Pathways to Chiral N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

The alpha-carbon of the target molecule is a stereocenter, opening the possibility for stereoselective synthesis. One potential strategy involves the use of a chiral auxiliary. For instance, a chiral amine could be used to form an amide that directs the α-sulfenylation to one face of the molecule. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, enzymatic resolutions of a racemic mixture of 2-phenyl-2-(phenylsulfanyl)acetic acid or a derivative could provide access to enantiomerically pure starting materials for the amidation step.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Pathway Analysis

Amide Bond Formation via Acid Chlorides: The mechanism involves the initial conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride. The subsequent reaction with diethylamine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide bond.

DCC Coupling: When using DCC as a coupling agent, the carboxylic acid first adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by diethylamine at the carbonyl carbon. This attack again proceeds through a tetrahedral intermediate, which then rearranges to form the amide and dicyclohexylurea, a stable byproduct.

α-Sulfenylation of Amides: The direct α-sulfidation of a tertiary amide with a sulfoxide reagent under electrophilic activation is a more recent development. The proposed mechanism involves the activation of the amide carbonyl by an electrophile like triflic anhydride, making the α-protons more acidic. The activated sulfoxide then acts as an electrophilic sulfur source. A base, such as a hindered pyridine, facilitates the formation of an enolate or enol-like intermediate from the activated amide, which then attacks the electrophilic sulfur of the activated sulfoxide. This forms a sulfonium (B1226848) ion intermediate, which can then undergo elimination to yield the α-sulfenylated amide.

Investigation of Transition States and Intermediates

The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be hypothetically achieved through the α-sulfenylation of N,N-diethyl-2-phenylacetamide. This reaction would likely proceed through several key transition states and intermediates.

The initial step involves the deprotonation of the α-carbon of N,N-diethyl-2-phenylacetamide by a suitable base to form an enolate intermediate. The stability of this enolate is crucial for the reaction to proceed. The transition state for this proton abstraction would involve the approach of the base to the α-hydrogen, with a partial bond forming between the base and the hydrogen, and a partial bond breaking between the carbon and the hydrogen.

Once the enolate is formed, it acts as a nucleophile, attacking an electrophilic sulfur source, such as phenylsulfenyl chloride or diphenyl disulfide. The transition state for this C-S bond formation would involve the interaction of the nucleophilic α-carbon of the enolate with the electrophilic sulfur atom. This is likely a concerted process where the C-S bond is formed as the S-X (where X is a leaving group like Cl or another phenylsulfanyl group) bond is broken. The geometry of this transition state would influence the stereochemical outcome if a chiral center were to be formed.

Alternatively, under electrophilic amide activation conditions, an oxysulfonium ion intermediate could be formed from the reaction of the amide with a sulfoxide reagent. This could then undergo a rearrangement to yield the α-sulfonium amide, which upon demethylation, would give the final product. acs.org

Catalytic Systems in the Synthesis of N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

The synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be facilitated by various catalytic systems, which can be broadly categorized into transition metal-catalyzed reactions and organocatalytic approaches.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the formation of C-S bonds. While direct α-sulfenylation of N,N-diethyl-2-phenylacetamide using transition metals is not explicitly documented, related transformations suggest potential catalytic pathways. For instance, palladium-catalyzed cross-coupling reactions are widely used for C-S bond formation. mdpi.com A plausible, albeit less direct, route could involve the palladium-catalyzed C-H arylation of a suitable precursor, followed by amidation. nih.gov

Copper catalysts have also been employed for the synthesis of thioethers. researchgate.net A copper-catalyzed α-sulfenylation of N,N-diethyl-2-phenylacetamide could potentially proceed via an oxidative coupling mechanism. The choice of ligand would be critical in modulating the reactivity and selectivity of the metal center.

Below is a table summarizing potential transition metal catalysts for analogous C-S bond forming reactions.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide | Thiol | Aryl Thioether | mdpi.com |

| CuI / Ligand | Amide | Sulfoxide | α-Sulfide Amide | acs.org |

| Rhodium Catalyst | Diazo Compound | Thiol | α-Thioester | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. acs.org For the synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, an organocatalytic α-sulfenylation of N,N-diethyl-2-phenylacetamide represents a highly attractive approach.

This transformation could be catalyzed by chiral amines, such as derivatives of proline or cinchona alkaloids. organic-chemistry.org The mechanism would likely involve the formation of an enamine intermediate from the reaction of the parent amide (or a more reactive derivative) with the organocatalyst. This enamine would then react with an electrophilic sulfur source. The stereochemical outcome of the reaction would be controlled by the chiral environment provided by the catalyst.

The table below outlines potential organocatalysts for similar α-sulfenylation reactions.

| Organocatalyst | Substrate | Electrophilic Sulfur Source | Product Type | Reference |

| Chiral Pyrrolidine | Aldehyde | N-(Phenylthio)succinimide | α-Sulfenylated Aldehyde | organic-chemistry.org |

| Cinchona Alkaloid Derivative | Azlactone | N-(Arylthio)succinimide | α-Sulfenylated Azlactone | acs.org |

| Pyrrolidine | Ketone | Tetramethylthiuram Disulfide | α-Dithiocarbamoylated Ketone | thieme-connect.com |

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly important in the design of synthetic routes. bohrium.comnih.gov For the synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, several aspects can be considered to enhance the sustainability of the process.

The choice of solvent is a key factor. Utilizing greener solvents such as water, ethanol (B145695), or supercritical CO₂ would be preferable to hazardous organic solvents. pnas.org Furthermore, developing solvent-free reaction conditions would be an even more sustainable approach.

Atom economy is another crucial principle. Synthetic methods that maximize the incorporation of all starting materials into the final product are preferred. Direct C-H functionalization reactions, for example, are highly atom-economical as they avoid the need for pre-functionalized substrates. researchgate.net

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Both transition metal and organocatalytic methods, as discussed above, align with this principle. The development of recyclable catalysts would further enhance the green credentials of the synthesis. dst.gov.inresearchgate.net

Finally, the energy efficiency of the synthetic process should be considered. Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce the energy consumption of the synthesis. Microwave-assisted or photocatalytic methods can sometimes offer more energy-efficient alternatives to conventional heating. dst.gov.in

By carefully considering these green chemistry principles, the synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be designed to be not only efficient and selective but also environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide

Following a comprehensive search of available scientific literature and databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the specific compound N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide could not be located.

The requested in-depth analysis, including high-resolution NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC, NOESY, and dynamic NMR), high-resolution mass spectrometry, and X-ray crystallography, is not present in the public domain for this particular molecule.

However, research is available for a structurally related compound, N-phenyl-2-(phenylsulfanyl)acetamide . This molecule differs by the substitution on the amide nitrogen, featuring a phenyl group instead of two ethyl groups. For N-phenyl-2-(phenylsulfanyl)acetamide, ¹H NMR and single-crystal X-ray diffraction data have been published. nih.govbohrium.comresearchgate.netcardiff.ac.uknih.gov

It is crucial to note that the spectroscopic and structural properties of N-phenyl-2-(phenylsulfanyl)acetamide would differ significantly from those of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide due to the different electronic and steric environments around the amide functional group. Therefore, the data for the N-phenyl analog cannot be substituted to describe the N,N-diethyl target compound.

No data tables or detailed research findings for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can be generated at this time due to the absence of primary research on its characterization.

Advanced Spectroscopic and Structural Characterization of N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···X Interactions)

In the absence of an N-H group, the N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide molecule cannot act as a traditional hydrogen bond donor. However, its structure is rich in features that allow for a variety of other significant intermolecular interactions, which would govern its supramolecular assembly.

Hydrogen Bonding: The primary hydrogen bond acceptor is the carbonyl oxygen atom of the amide group. This oxygen is expected to participate in weak C-H···O hydrogen bonds. Studies on the closely related compound, N,N-diethyl-2-[(4-chlorophenyl)thio]acetamide, have revealed the presence of C-H···O interactions that play a crucial role in its crystal lattice. nih.gov In this analogue, interactions involving methylene (B1212753) hydrogens adjacent to the sulfur atom and the carbonyl oxygen help to form larger molecular assemblies. For N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, potential C-H donors include the ethyl groups, the methine proton (the C-H alpha to the carbonyl), and the aromatic protons of the two phenyl rings.

π-Stacking: The molecule contains two phenyl rings, which are prime candidates for engaging in π-π stacking interactions. These interactions, resulting from the electrostatic attraction between the electron-rich π-clouds of aromatic rings, are a significant cohesive force in the packing of aromatic molecules. The relative orientation of the phenyl rings (e.g., parallel-displaced or T-shaped) would be a defining feature of the crystal structure.

C-H···π Interactions: In addition to π-π stacking, interactions between C-H bonds and the π-systems of the phenyl rings are highly probable. The aliphatic C-H bonds of the ethyl groups and the alpha-methine C-H can act as donors to the electron-rich faces of the phenyl rings of neighboring molecules. This type of interaction is a well-established contributor to the stability of crystal packs in aromatic compounds.

A summary of the probable intermolecular interactions is presented below.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | C-H (Aromatic, Ethyl, Methine) | C=O (Amide) | Key directional force in molecular assembly. |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Major cohesive force, contributes to dense packing. |

| C-H···π Interactions | C-H (Aliphatic) | Phenyl Ring (π-system) | Stabilizes the crystal lattice by linking molecules. |

Crystal Packing Architectures

For N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, it is plausible that a similar motif could be formed, with the carbonyl oxygen acting as a central hub for multiple weak C-H···O interactions from neighboring molecules. These primary synthons would then be further assembled into a three-dimensional architecture stabilized by the less directional but cumulatively significant π-π stacking and C-H···π interactions between the phenyl rings. The bulky diethylamide and dual phenyl groups would lead to a complex packing arrangement designed to maximize packing efficiency while accommodating the steric demands of the substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR and Raman spectra of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide would be characterized by the distinct vibrational modes of its tertiary amide and phenylsulfanyl moieties.

Characteristic Vibrational Frequencies of Amide and Phenylsulfanyl Moieties

The infrared spectrum is dominated by the strong absorption of the amide carbonyl group, while other regions provide signatures for the C-N, C-S, and aromatic C-H and C=C bonds.

Amide Moiety: The most prominent feature of the amide group is the C=O stretching vibration (νC=O), often referred to as the Amide I band. For tertiary amides like N,N-diethylacetamide, this band typically appears in the range of 1630-1670 cm⁻¹. Conformational studies on related N,N-diethyl-2-(phenylthio)acetamides have shown that this frequency is sensitive to the molecular conformation. nih.gov The presence of multiple conformers (e.g., gauche and cis) in solution can lead to the appearance of a doublet for the carbonyl absorption band. nih.gov The C-N stretching vibration of the diethylamino group is expected to appear in the 1100-1300 cm⁻¹ region, though it can be coupled with other modes.

Phenylsulfanyl Moiety: The phenylsulfanyl group contributes several characteristic bands. The C-S stretching vibration typically occurs as a weak to medium band in the 600-800 cm⁻¹ region. Vibrations associated with the phenyl rings include C-H stretching above 3000 cm⁻¹, C=C in-plane stretching vibrations in the 1400-1600 cm⁻¹ range, and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region, the exact position of which is indicative of the substitution pattern.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1670 | Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium |

| Aromatic (C=C) | In-plane Stretching | 1400 - 1600 | Medium to Strong |

| Amide (C-N) | Stretching | 1100 - 1300 | Medium |

| Phenylsulfanyl (C-S) | Stretching | 600 - 800 | Weak to Medium |

| Aromatic (C-H) | Out-of-plane Bending | 690 - 900 | Strong |

Computational and Theoretical Chemistry Studies of N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations are fundamental to predicting the behavior of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide. By employing methods like Density Functional Theory (DFT) and ab initio calculations, a detailed understanding of its molecular geometry, electronic structure, and intramolecular interactions can be achieved.

Optimization of Molecular Geometry and Conformational Analysis

Theoretical studies on closely related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, utilizing DFT calculations with the B3LYP/6-311++G(d,p) basis set, have revealed the existence of two primary stable conformation pairs in the gas phase: gauche (anti; syn) and cis (anti; syn). nih.gov The gauche conformers have been identified as the most stable. nih.gov

The relative stability of these conformers is influenced by the polarity of the surrounding environment. For instance, in derivatives where the substituent on the phenylthio ring is hydrogen (the closest analogue to the title compound), the gauche conformer is less polar than the cis conformer. nih.gov As solvent polarity increases, there is a progressive increase in the population of the cis conformer relative to the gauche form. nih.gov This is supported by Polarizable Continuum Model (PCM) calculations which correlate well with experimental infrared spectroscopy data in various solvents. nih.govnih.gov

| Conformer Pair | Relative Stability (Gas Phase) | Polarity Comparison (for H-derivative) |

| gauche (anti; syn) | Most Stable | Less Polar |

| cis (anti; syn) | Less Stable | More Polar |

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, frontier orbitals)

The electronic properties and reactivity of acetamide (B32628) derivatives can be elucidated through the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For related N-phenylacetamide compounds, DFT calculations have shown that the HOMO is often localized on the phenyl ring and the sulfur atom, indicating these are the primary sites for electron donation. nih.gov The LUMO, conversely, is typically distributed over the phenyl ring and the carbonyl group, suggesting these regions are susceptible to nucleophilic attack. nih.gov The HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. A smaller gap generally implies higher reactivity.

While specific HOMO-LUMO energy values for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide are not available in the reviewed literature, the general principles observed in similar structures would suggest a complex interplay between the phenyl, phenylsulfanyl, and acetamide moieties in defining its electronic characteristics.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions that contribute to molecular stability. For derivatives of N,N-diethyl-2-phenylthio]acetamide, NBO analysis has been instrumental in explaining the greater stability of the gauche conformer. nih.gov

The stability of the gauche conformation in the gas phase is attributed to several key orbital interactions that are absent in the cis form. researchgate.net These include hyperconjugative interactions involving the lone pairs of the sulfur and oxygen atoms. Specifically, the following interactions have been identified as significant stabilizers for the gauche conformer nih.govresearchgate.net:

LPS4 → π*C2=O1

πC2=O1 → σ*C3-S4

σC3-S4 → π*C2=O1

πC2=O1 → σC3-S4

LPO1 → σ*C11-H28

In contrast, the cis conformer is stabilized by a σC3-S4 → σ*C2-N5 "through-bond" coupling interaction. researchgate.net Furthermore, an electrostatic repulsion between the Cδ+-Sδ- and Cδ+-Oδ- dipoles in the cis conformer contributes to its destabilization and a higher carbonyl stretching frequency in its IR spectrum compared to the gauche conformer. researchgate.net

| Conformer | Key Stabilizing NBO Interactions | Destabilizing Factors |

| gauche | LPS4 → πC2=O1, πC2=O1 → σC3-S4, LPO1 → σC11-H28 | - |

| cis | σC3-S4 → σC2-N5 | Electrostatic repulsion between C-S and C=O dipoles |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations can predict spectroscopic parameters, which, when compared with experimental data, serve to validate the computational models.

IR: The vibrational frequencies, particularly the carbonyl (C=O) stretching frequency (νCO), are sensitive to the molecular conformation. For related N,N-diethyl-2-phenylthio-acetamides, the more stable gauche conformers exhibit a lower νCO frequency compared to the cis conformers. nih.gov This difference is attributed to the electrostatic repulsion in the cis form. researchgate.net PCM calculations have shown good agreement with experimental IR data, accurately predicting the influence of solvent polarity on the relative intensities of the IR bands corresponding to the different conformers. nih.gov

UV-Vis: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic absorption spectra. For a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, TD-DFT calculations have shown that the main absorption band corresponds to a π–π* electronic transition, with the HOMO to LUMO transition being a major contributor. nih.gov Similar transitions would be expected for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, involving the aromatic rings and the carbonyl group.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules in solution over time. While no specific MD simulation studies for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide have been identified in the surveyed literature, this technique would be highly valuable.

MD simulations could provide a more detailed picture of the equilibrium between the gauche and cis conformers in different solvents, complementing the static picture provided by PCM calculations. It would allow for the investigation of the kinetics of conformational changes and the role of explicit solvent molecules in stabilizing different conformations. Furthermore, MD simulations could be used to study the aggregation behavior and intermolecular interactions of the compound in solution.

Hirshfeld Surface Analysis and Energy Framework Studies for Crystal Engineering

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures, which is essential for crystal engineering. Although a crystal structure for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide has not been reported, analysis of a similar compound, N-phenyl-2-(phenylsulfanyl)acetamide, reveals key supramolecular features. nih.gov

In the crystal of N-phenyl-2-(phenylsulfanyl)acetamide, the packing is dominated by N—H⋯O hydrogen bonds, which form chains of molecules. nih.gov These chains are further linked by C—H⋯π interactions, creating a three-dimensional network. nih.gov

For N,N-disubstituted acetamides like the title compound, the absence of an N-H donor precludes the formation of such strong hydrogen bonds. nih.gov Instead, the crystal packing would likely be governed by weaker intermolecular interactions such as C—H⋯O and potentially π–π stacking interactions. nih.gov

Computational Mechanistic Studies for Reaction Pathways

As of the current date, a thorough review of scientific literature reveals a notable absence of specific computational mechanistic studies focused on the reaction pathways of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide. While research exists on related compounds and broader computational chemistry methodologies, dedicated theoretical investigations into the formation and reactivity of this particular molecule have not been published.

Computational mechanistic studies are powerful tools in modern chemistry, employing quantum mechanical calculations to elucidate the step-by-step processes of chemical reactions. These studies can provide valuable insights into transition states, reaction intermediates, and activation energies, which are critical for understanding reaction kinetics and optimizing synthetic routes.

For a molecule like N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, such studies could theoretically explore various aspects of its chemical behavior. For instance, computational models could be used to investigate the nucleophilic substitution reaction between a deprotonated N,N-diethyl-2-phenylacetamide anion and a phenylsulfenyl halide, a plausible route for its synthesis. Density Functional Theory (DFT) calculations could map out the potential energy surface of this reaction, identifying the most energetically favorable pathway and the structure of the transition state.

Furthermore, computational studies could predict the conformational preferences of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, analyzing the rotational barriers around its various single bonds. This information is crucial for understanding its three-dimensional structure and how that might influence its reactivity and interaction with other molecules.

Although no specific data tables or detailed research findings can be presented for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide due to the lack of published research, the potential for such studies is significant. Future computational work in this area would be invaluable for a deeper understanding of the chemical properties of this and related α-thio-substituted amides.

Reactivity, Chemical Transformations, and Derivatization of N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide

Transformations Involving the Amide Functional Group

The tertiary amide group in N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a key site for chemical modification, offering pathways to amines, alcohols, and N-functionalized derivatives.

The reduction of the amide moiety in N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide can theoretically yield either the corresponding amine, N,N-diethyl-1-phenyl-1-(phenylsulfanyl)ethan-1-amine, or the alcohol, 2-phenyl-2-(phenylsulfanyl)ethanol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong, non-hydride-donating reducing agents are typically required for the reduction of tertiary amides. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is generally effective in converting tertiary amides to their corresponding amines. The reaction proceeds through the formation of a complex with the carbonyl oxygen, followed by hydride attack and subsequent cleavage of the carbon-oxygen bond.

Conversely, the selective reduction of the amide to an alcohol is a more challenging transformation. It typically requires harsher conditions or specific reagents that can facilitate the cleavage of the carbon-nitrogen bond while retaining the oxygen atom.

Table 1: Predicted Outcomes of Amide Reduction

| Reagent | Predicted Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N,N-diethyl-1-phenyl-1-(phenylsulfanyl)ethan-1-amine |

As a tertiary amide, N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is generally resistant to N-alkylation and N-acylation under standard conditions due to the absence of a proton on the nitrogen atom. However, reactions at the nitrogen center are not entirely precluded. For instance, the formation of a quaternary ammonium (B1175870) salt could be envisaged upon reaction with a highly reactive alkylating agent, though this would be an energetically unfavorable process.

In contrast, related secondary amides, such as N-phenyl-2-phenylacetamide, can undergo N-alkylation under basic conditions. Studies on the alkylation of N-substituted 2-phenylacetamides have shown that the reaction can proceed at the nitrogen atom, although O-alkylation to form the imidate is a competing pathway, particularly under neutral or acidic conditions. The choice of base, solvent, and alkylating agent can influence the selectivity of N- versus O-alkylation. For tertiary amides like the title compound, such reactivity is not directly applicable.

Reactions at the Alpha-Carbon Center

The alpha-carbon of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a stereogenic center and is activated by the adjacent phenyl and phenylsulfanyl groups. This activation makes the alpha-proton acidic and susceptible to removal by a suitable base, generating a stabilized carbanion that can participate in a variety of bond-forming reactions.

The acidity of the alpha-proton allows for deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is stabilized by resonance delocalization into the adjacent phenyl ring and potentially through interaction with the sulfur atom of the phenylsulfanyl group.

This carbanion can then react with a range of electrophiles, enabling C-H functionalization at the alpha-position. This strategy provides a powerful tool for introducing new substituents and elaborating the molecular structure.

Once the alpha-carbanion is generated, it can react with various electrophiles to introduce a wide array of substituents. Examples of such reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a new carbon-carbon bond at the alpha-position, yielding a quaternary carbon center.

Aldol-type reactions: Addition to aldehydes or ketones would result in the formation of a β-hydroxy amide derivative.

Acylation: Reaction with acyl chlorides or anhydrides would introduce an acyl group at the alpha-position, leading to the formation of a β-keto amide.

Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds would result in the formation of a 1,5-dicarbonyl compound derivative.

Table 2: Potential Reactions at the Alpha-Carbon

| Reagent | Reaction Type | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Alkylation | α-Alkyl-α-phenyl-α-(phenylsulfanyl)acetamide |

| Aldehyde/Ketone (R₂C=O) | Aldol Addition | β-Hydroxy-α-phenyl-α-(phenylsulfanyl)acetamide |

| Acyl Halide (RCOCl) | Acylation | β-Keto-α-phenyl-α-(phenylsulfanyl)acetamide |

The alpha-carbon of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide is a stereocenter. Therefore, any reaction that proceeds through the formation of a planar enolate or carbanion intermediate at this position will, in the absence of a chiral influence, lead to a racemic mixture of products if a new stereocenter is formed.

Achieving stereoselectivity in reactions at this center would require the use of chiral reagents, catalysts, or auxiliaries. For instance, the deprotonation could be carried out with a chiral lithium amide base, which could lead to a diastereoselective or enantioselective reaction with an incoming electrophile. Alternatively, if the starting material is enantiomerically pure, reaction conditions would need to be carefully chosen to either retain the stereochemistry or to control the formation of a new stereocenter with a high degree of diastereoselectivity. The development of stereoselective methods for the functionalization of the alpha-carbon would be a critical aspect in the synthetic application of this compound, particularly in the context of preparing chiral molecules.

Chemical Modifications of the Phenylsulfanyl Moiety

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) or further oxidized to the sulfone. This transformation is a common and predictable reaction for α-acyl sulfides. The level of oxidation is controllable by the choice of oxidizing agent and the reaction conditions. researchgate.net

Selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide, often in a solvent like glacial acetic acid, under carefully controlled temperature conditions to prevent over-oxidation. nih.gov Other reagents that can achieve this transformation include sodium meta-periodate and various organic peracids. researchgate.net The resulting N,N-diethyl-2-phenyl-2-(phenylsulfinyl)acetamide incorporates a chiral center at the sulfur atom, adding a layer of stereochemical complexity.

Further oxidation to the sulfone, yielding N,N-diethyl-2-phenyl-2-(phenylsulfonyl)acetamide, requires stronger oxidizing conditions or a stoichiometric excess of the oxidant. orientjchem.org Reagents such as potassium permanganate (B83412) (KMnO₄), oxone, or an excess of hydrogen peroxide at elevated temperatures can drive the reaction to completion. orientjchem.orgmdpi.com The formation of the sulfone significantly alters the electronic properties of the molecule, making the α-proton more acidic and the phenylsulfonyl group a good leaving group in subsequent reactions.

The table below summarizes typical conditions for the oxidation of analogous sulfide (B99878) compounds.

| Oxidizing Agent | Solvent | Typical Conditions | Product | Selectivity |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature, 1-2 eq. | Sulfoxide | High for Sulfoxide |

| m-CPBA | Dichloromethane | 0 °C to Room Temp | Sulfoxide | Good for Sulfoxide |

| Sodium Periodate (NaIO₄) | Methanol/Water | Room Temperature | Sulfoxide | High for Sulfoxide |

| Oxone (KHSO₅) | Methanol/Water | Room Temperature | Sulfone | High for Sulfone |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temp | Sulfone | High for Sulfone |

Desulfurization Reactions

Desulfurization involves the cleavage of the carbon-sulfur bond, removing the phenylsulfanyl group to yield N,N-diethyl-2-phenylacetamide. This reductive cleavage is a valuable synthetic transformation for removing the sulfur auxiliary after it has served its purpose in a synthetic sequence.

The most common method for this type of desulfurization is the use of Raney Nickel (Raney Ni), a nickel-aluminum alloy catalyst. organic-chemistry.org This reaction is typically performed in a protic solvent like ethanol (B145695) at room temperature or with gentle heating. The mechanism involves the hydrogenolysis of the C-S bond on the surface of the catalyst. Other reagents capable of effecting desulfurization include molybdenum hexacarbonyl and various nickel-based catalytic systems. organic-chemistry.org These methods are generally efficient and high-yielding, offering a straightforward route to the desulfurized acetamide (B32628) product.

Cyclization and Heterocycle Formation Based on the N,N-Diethyl-2-phenyl-2-(phenylsulfanyl)acetamide Scaffold

The N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide scaffold possesses the necessary functional groups to serve as a precursor for the synthesis of various heterocyclic compounds. Thioamides and related structures are well-established as versatile synthons in heterocycle synthesis. researchgate.netresearchgate.net Cyclization can be envisioned through intramolecular reactions involving the aromatic rings, the amide functionality, and the reactive α-carbon.

One potential pathway involves an intramolecular Friedel-Crafts-type reaction. Activation of the α-carbon, for instance by converting the sulfide to a sulfonium (B1226848) salt or a sulfone, could facilitate electrophilic attack on either the pendant phenyl ring or the phenylsulfanyl ring. researchgate.net Such a reaction, promoted by a Lewis acid, could lead to the formation of a thiochroman (B1618051) or a dihydroisoquinolinone core, depending on the cyclization regiochemistry.

Another possibility involves a dehydrogenative cyclization pathway. Under oxidative conditions, potentially mediated by transition metals or electrochemical methods, a C-H activation/C-S coupling reaction could occur between the α-carbon or the phenyl ring and the sulfur-bearing ring, leading to fused polycyclic systems like benzothiazines. researchgate.net Although not specifically documented for this molecule, such transformations are precedented for structurally related N-aryl thioamides.

The table below outlines hypothetical but plausible cyclization strategies based on the reactivity of analogous structures.

| Reaction Type | Key Reagents/Conditions | Potential Heterocyclic Product |

| Intramolecular Friedel-Crafts | Lewis Acid (e.g., AlCl₃), after oxidation to sulfone | Thiochroman or Dihydroisoquinolinone derivative |

| Dehydrogenative C-S Coupling | Oxidant (e.g., Cu(OAc)₂), High Temperature | Benzothiazine or fused thio-lactam derivative |

| Pictet-Spengler type | Acid catalyst, reaction with an aldehyde | Tetrahydroisoquinoline derivative (after desulfurization) |

Chirality, Enantioselective Synthesis, and Stereochemical Investigations

Confirmation of Stereogenic Center and Absolute Configuration Determination

The structure of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide possesses a stereogenic center at the alpha-carbon, the carbon atom bonded to the phenyl group, the phenylsulfanyl group, the carbonyl group of the acetamide (B32628), and a hydrogen atom. This tetrahedral carbon with four different substituents should exist as a pair of enantiomers. However, there is no published research confirming the synthesis of this specific chiral molecule or the determination of the absolute configuration of its enantiomers (e.g., through X-ray crystallography or chiroptical methods like circular dichroism).

Chiral Resolution Techniques for Racemic Mixtures

There is no available information on the separation of a racemic mixture of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide into its individual enantiomers. Methods such as classical resolution with chiral resolving agents, preparative chiral chromatography, or enzymatic resolution have not been described for this specific compound.

Investigation of Diastereomeric and Enantiomeric Purity

Consequently, due to the absence of synthesized enantiopure samples or successful chiral resolutions, there are no studies investigating the diastereomeric or enantiomeric purity of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide. Analytical methods for determining enantiomeric excess (ee) or diastereomeric ratio (dr), such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, have not been reported for this molecule.

Advanced Analytical Method Development for N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental to the separation, identification, and quantification of chemical compounds. For N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, a molecule with moderate polarity and a relatively high molecular weight, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options for purity assessment and quantification, each with its own set of considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and wide applicability. For the analysis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. This technique separates compounds based on their hydrophobicity.

Method Development Considerations:

A typical starting point for method development would involve a C18 stationary phase, which is a common choice for non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of a phenyl group and a diethylamide group in the target molecule suggests good solubility in common organic solvents used in HPLC.

A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for resolving the main peak from any potential impurities that might have significantly different polarities. Detection would most likely be performed using a UV detector, as the phenyl rings in the molecule are expected to exhibit strong absorbance in the UV region (around 254 nm).

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase chromatography of moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power. |

| Gradient | 50% B to 95% B over 15 min | To ensure elution of the main compound and any less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Detection | UV at 254 nm | The aromatic rings provide strong chromophores at this wavelength. |

| Injection Vol. | 10 µL | A typical injection volume for analytical scale. |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, GC could be a suitable method for its analysis, particularly for assessing the presence of volatile impurities.

Method Development Considerations:

The compound would need to be sufficiently volatile and thermally stable to be analyzed by GC without degradation. A preliminary thermal stability study using techniques like thermogravimetric analysis (TGA) would be advisable. If the compound is stable, a capillary GC method with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a logical starting point. Flame Ionization Detection (FID) would be an appropriate detection method due to its high sensitivity for organic compounds.

Hypothetical GC Method Parameters:

| Parameter | Suggested Conditions | Rationale |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, moderately polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, with hydrogen offering faster analysis times. |

| Inlet Temp. | 250 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) at 300 °C | Highly sensitive to hydrocarbons and provides a linear response. |

| Injection Mode | Split (e.g., 50:1) | To prevent column overloading with concentrated samples. |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide contains a chiral center at the carbon atom bearing the phenyl and phenylsulfanyl groups. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample, which is critical in many applications, particularly in the pharmaceutical industry.

Method Development Considerations:

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability. Both normal-phase (using mobile phases like hexane/isopropanol) and reversed-phase (using aqueous/organic mobile phases) chiral HPLC methods could be explored. The choice of mobile phase and CSP would be determined through systematic screening.

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Suggested Conditions | Rationale |

| Column | Chiralcel OD-H or Chiralpak AD-H (amylose or cellulose-based) | Widely used and effective chiral stationary phases for a broad range of compounds. |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | A common mobile phase for normal-phase chiral separations. |

| Flow Rate | 0.8 mL/min | A typical flow rate for chiral separations. |

| Column Temp. | 25 °C | Temperature can influence chiral recognition and should be controlled. |

| Detection | UV at 254 nm | For sensitive detection of the enantiomers. |

Hyphenated Techniques (GC-MS, LC-MS) for Impurity Profiling and Reaction Monitoring

Hyphenated techniques, which couple a separation technique with a spectrometric detection method, are indispensable for the identification of unknown impurities and for monitoring the progress of chemical reactions.

For N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would provide invaluable structural information.

GC-MS for Volatile Impurities:

GC-MS would be particularly useful for identifying volatile impurities that may be present from the synthesis of the target compound, such as starting materials or by-products. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluted compounds, which can be used to determine their molecular weight and fragmentation patterns. This information is often sufficient for the unambiguous identification of known impurities by comparison to a spectral library.

LC-MS for a Broader Impurity Profile:

LC-MS is a more versatile technique for impurity profiling as it can analyze a wider range of compounds, including those that are not volatile or are thermally labile. An LC-MS method would be developed based on the HPLC method described earlier, ensuring that the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).

Reaction Monitoring:

Both GC-MS and LC-MS can be used to monitor the progress of the synthesis of N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide. By taking small aliquots from the reaction mixture at different time points and analyzing them, it is possible to track the consumption of starting materials and the formation of the product and any intermediates or by-products. This information is crucial for optimizing reaction conditions to maximize yield and minimize impurities.

Expected Mass Spectrometric Fragmentation:

In a mass spectrometer, N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide would be expected to fragment in a predictable manner. Key fragment ions could arise from the cleavage of the amide bond, the carbon-sulfur bond, and the benzylic carbon-carbon bond, providing structural confirmation of the molecule and its impurities.

Applications of N,n Diethyl 2 Phenyl 2 Phenylsulfanyl Acetamide in Synthetic and Materials Science Research

Methodological Significance in Developing New Synthetic Strategies

Should the user have a reference to a publication or an internal research document where this compound is mentioned, providing that information could enable a renewed and more targeted search. Without any existing data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Q & A

Q. What are the common synthetic routes for N,N-diethyl-2-phenyl-2-(phenylsulfanyl)acetamide, and what methodological considerations are critical?

The compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, sulfanyl-acetamide intermediates can be prepared by reacting chlorinated acetamide precursors with thiophenol derivatives under basic conditions (e.g., NaH in THF). Subsequent oxidation with NaIO₄ may yield sulfinyl or sulfonyl derivatives . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Chromatography purification : Use gradient elution (e.g., ethyl acetate/hexane 1:2) to isolate products with >90% yield .

- Oxidation control : Monitor reaction time to avoid over-oxidation to sulfone derivatives .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., phenylsulfanyl vs. diethyl groups). For example, sulfanyl protons resonate at δ 3.5–4.0 ppm in CDCl₃ .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 368.1967) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from tautomerism or dynamic stereochemistry. Mitigation strategies include:

- Variable-temperature NMR : Detect conformational changes (e.g., restricted rotation around the acetamide bond) .

- XRD validation : Compare experimental crystallographic data (e.g., C–S bond lengths: ~1.78 Å) with DFT-calculated geometries .

- Isotopic labeling : Use deuterated solvents to suppress solvent peaks in overcrowded NMR regions .

Q. What hydrogen bonding patterns are observed in crystalline forms, and how do they influence stability?

Graph set analysis (Etter’s formalism) reveals:

- R²₂(8) motifs : Common in acetamides, involving N–H···O=C interactions between adjacent molecules .

- Sulfanyl participation : The phenylsulfanyl group may form weak C–H···S interactions, affecting packing efficiency .

- Stability implications : Stronger H-bond networks correlate with higher melting points and reduced hygroscopicity .

Q. How can experimental designs optimize biological activity studies for this compound?

- Structure-activity relationship (SAR) : Modify the phenylsulfanyl group to sulfoxide/sulfone derivatives and test anthelmintic or pesticidal activity .

- In vitro assays : Use helminth motility assays (e.g., Caenorhabditis elegans) at 10–100 µM concentrations .

- Metabolic stability : Monitor oxidative metabolism (e.g., cytochrome P450 isoforms) to identify pro-drug activation pathways .

Q. What challenges arise in crystallographic refinement using SHELX, and how are they addressed?

Q. How does stereoelectronic control influence reaction outcomes during synthesis?

- Thiophenol addition : The nucleophilicity of the sulfanyl group is sterically hindered by adjacent phenyl rings, favoring S-alkylation over N-alkylation .

- Chiral centers : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if asymmetric synthesis is attempted .

Methodological Best Practices

Q. What computational tools predict intermolecular interactions for crystal engineering?

Q. How are reaction conditions optimized to minimize byproducts in large-scale synthesis?

- Temperature control : Maintain <0°C during thiophenol addition to suppress disulfide formation .

- Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation side reactions .

Q. What protocols validate analytical methods for purity assessment?

- HPLC-DAD : Use a C18 column (ACN/water gradient) with UV detection at 254 nm .

- LOD/LOQ : Establish detection limits via calibration curves (R² >0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.